8-Hydroxyhexadecanedioic acid

概要

説明

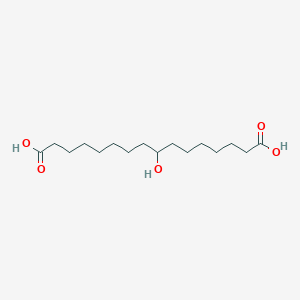

8-Hydroxyhexadecanedioic acid is a long-chain fatty acid with the molecular formula C16H30O5. It is known for its unique structure, which includes a hydroxyl group at the 8th position and two carboxylic acid groups at the terminal ends.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyhexadecanedioic acid typically involves the hydroxylation of hexadecanedioic acid. One common method is the catalytic oxidation of hexadecanedioic acid using a suitable oxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

化学反応の分析

Types of Reactions: 8-Hydroxyhexadecanedioic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to primary alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acid chlorides or alcohols are used in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of 8-oxohexadecanedioic acid.

Reduction: Formation of 8-hydroxyhexadecanediol.

Substitution: Formation of 8-hydroxyhexadecanedioate esters.

科学的研究の応用

Chemical Properties and Structure

8-HHDA has the chemical formula and belongs to the class of organic compounds known as long-chain fatty acids. Its structure features a hydroxyl group at the 8th carbon position and two carboxylic acid groups, which contribute to its unique properties and functionality in various applications .

Metabolic Biomarker

Recent studies have identified 8-HHDA as a significant biomarker in metabolic disorders. For instance, in a metabolomic profiling study of human plasma, 8-HHDA was detected as a noteworthy marker associated with metabolic syndrome (MDS). The study utilized non-targeted LC–MS/MS techniques to quantify its levels in patients, revealing that higher concentrations were linked to severe MDS cases . This finding underscores the potential of 8-HHDA in clinical diagnostics and monitoring metabolic health.

Role in Plant Metabolism

8-HHDA is also found in plant cutins, where it plays a protective role. In soapberry fruit (Sapindus mukorossi), it contributes to the structural integrity of the cuticle, which is essential for protecting the fruit during development . This application highlights its importance in agricultural biotechnology and plant sciences.

Surfactant and Emulsifier

In industrial chemistry, 8-HHDA is recognized for its surfactant properties. It can function as an emulsifier in various formulations, enhancing the stability and performance of products such as cosmetics and pharmaceuticals . Its ability to reduce surface tension makes it valuable in formulations requiring effective dispersion of ingredients.

Lipid Metabolism Research

The compound is involved in lipid metabolism pathways, making it a subject of interest in studies exploring lipid peroxidation processes. Understanding its role could lead to advancements in developing therapeutic strategies for conditions related to lipid metabolism disorders .

Metabolomic Profiling

A significant case study involved non-targeted metabolomic profiling of soapberry fruit at different growth stages. The study employed ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze changes in metabolite composition, including 8-HHDA. Results indicated dynamic fluctuations in its concentration throughout fruit development, suggesting its role in growth regulation and environmental response .

Clinical Applications

Another study focused on the gut microbiome's influence on metabolic profiles in elderly populations. The research highlighted correlations between gut microbiota composition and levels of metabolites like 8-HHDA, suggesting potential pathways for therapeutic interventions targeting metabolic health through dietary modifications .

作用機序

The mechanism of action of 8-Hydroxyhexadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing metabolic pathways and gene expression. Its hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

類似化合物との比較

Hexadecanedioic acid: Lacks the hydroxyl group at the 8th position, making it less reactive in certain chemical reactions.

8-Hydroxydecanoic acid: A shorter chain analog with similar functional groups but different physical and chemical properties.

8-Hydroxyhexadecanoic acid: Similar structure but with only one carboxylic acid group

Uniqueness: 8-Hydroxyhexadecanedioic acid is unique due to its dual functionality, combining the properties of a long-chain fatty acid with those of a hydroxylated compound.

生物活性

Overview

8-Hydroxyhexadecanedioic acid (C16H30O5) is a long-chain fatty acid characterized by a hydroxyl group at the 8th position and two terminal carboxylic acid groups. This unique structure grants it various biological activities, making it a subject of interest in metabolic studies, potential therapeutic applications, and industrial uses.

- Molecular Formula : C16H30O5

- Molecular Weight : 302.4064 g/mol

- CAS Number : 38076-48-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its hydroxyl and carboxylic acid groups allow it to form hydrogen bonds, influencing enzyme activity and gene expression. This compound may act as a signaling molecule, modulating metabolic pathways crucial for cellular function .

Metabolic Role

This compound has been identified as a component in the cutin of plant tissues, particularly in the soapberry fruit (Sapindus mukorossi). This suggests its role in protective mechanisms during fruit development and ripening, where it may contribute to the metabolic shifts observed in different developmental stages .

Therapeutic Potential

Research indicates potential therapeutic benefits of this compound, including:

- Antifungal Properties : Preliminary studies suggest that it may inhibit fungal growth, making it a candidate for developing antifungal agents.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise, although further studies are needed to elucidate its efficacy and mechanisms.

Case Studies

- Soapberry Fruit Metabolomics :

- Bacterial Community Structure :

Comparison with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| Hexadecanedioic Acid | Lacks hydroxyl group; less reactive | Limited biological activity |

| 8-Hydroxydecanoic Acid | Shorter chain; similar functional groups | Antimicrobial properties |

| 8-Hydroxyhexadecanoic Acid | One carboxylic group; similar structure | Potentially lower activity than C16 |

Research Findings

Recent studies have focused on the synthesis and applications of this compound:

- Synthesis : The compound can be synthesized through catalytic oxidation methods involving hexadecanedioic acid, highlighting its accessibility for research and industrial applications.

- Applications : Beyond biological studies, it serves as a building block for biodegradable polymers and specialty chemicals, showcasing its versatility in both biological and industrial contexts .

特性

IUPAC Name |

8-hydroxyhexadecanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c17-14(11-7-4-5-9-13-16(20)21)10-6-2-1-3-8-12-15(18)19/h14,17H,1-13H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQVGXLMHGPBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCCCCCC(=O)O)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581613 | |

| Record name | 8-Hydroxyhexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-48-1 | |

| Record name | 8-Hydroxyhexadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。